molecular formula C3H6N2 B094618 2-Pyrazoline CAS No. 109-98-8

2-Pyrazoline

Cat. No.: B094618
CAS No.: 109-98-8
M. Wt: 70.09 g/mol
InChI Key: MCGBIXXDQFWVDW-UHFFFAOYSA-N
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Description

2-Pyrazoline is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 2. It is an isomer of pyrazoline, which exists in three forms: 1-pyrazoline, this compound, and 3-pyrazoline. The molecular formula of this compound is C3H6N2. This compound has garnered significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Pyrazoline interacts with various enzymes, proteins, and other biomolecules. It is present in several marketed pharmacological agents of different categories such as crizotinib (a tyrosine kinase inhibitor), cefoselis (an antibacterial and beta-lactam antibiotic), dorzolamide (an antidepressant agent), and others . These interactions underline the significant role of this compound in biochemical reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of action are complex and depend on the particular biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

2-Pyrazoline can be synthesized through several methods, including:

Chemical Reactions Analysis

2-Pyrazoline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form pyrazole derivatives.

    Reduction: Reduction of this compound can lead to the formation of hydrazine derivatives.

    Substitution: this compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another group.

Comparison with Similar Compounds

2-Pyrazoline can be compared with other similar heterocyclic compounds:

This compound stands out due to its unique electronic properties and versatile applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4,5-dihydro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2/c1-2-4-5-3-1/h2,5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGBIXXDQFWVDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870460
Record name 4,5-Dihydro-1H-pyrazole
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Molecular Weight

70.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109-98-8, 36118-45-3
Record name 2-Pyrazoline
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Record name 2-Pyrazoline
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Record name Pyrazoline
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Record name 4,5-Dihydro-1H-pyrazole
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Record name 4,5-dihydro-1H-pyrazole
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Record name Pyrazoline
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Record name 2-PYRAZOLINE
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Synthesis routes and methods

Procedure details

234 g of 2-pyrazoline and 64 g of tetraethylammonium bromide were dissolved in 3,000 g of ethanol and electrolyzed with 2 F/mol of 2-pyrazoline at a current density of 6.8 A/dm2 and 30° C. Working up as described in Example 1 gave 18.2 g of 2-pyrazoline and 129 g of pyrazole. This corresponds to a conversion of 92%, a yield of 57% and a selectivity of 62%.
Quantity
234 g
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reactant
Reaction Step One
Quantity
64 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Pyrazoline
Reactant of Route 2
2-Pyrazoline
Customer
Q & A

A: 2-Pyrazolines are five-membered nitrogen-containing heterocyclic compounds characterized by a pyrazole ring with a double bond between the nitrogen at position 1 and the adjacent carbon at position 2. [] The general structure allows for various substitutions at the 1, 3, and 5 positions, leading to a diverse range of derivatives with unique properties. [, , , ]

A: Several spectroscopic techniques are commonly employed to elucidate the structure of 2-pyrazoline derivatives. Infrared (IR) spectroscopy helps identify functional groups present in the molecule. [, , ] Nuclear Magnetic Resonance (NMR) spectroscopy, both 1H and 13C, provides detailed information about the arrangement of hydrogen and carbon atoms, respectively. [, , , ] Mass spectrometry (MS) helps determine the molecular weight and fragmentation patterns of the molecule, aiding in structural elucidation. [, , ] Additionally, UV-Vis spectroscopy can provide insights into the electronic structure and absorption properties of these compounds. [, ]

A: One of the most widely used methods for synthesizing 2-pyrazolines involves reacting α,β-unsaturated aldehydes or ketones with hydrazine or substituted hydrazines. [, , ] This reaction, often carried out under reflux conditions in the presence of an acid catalyst like acetic acid, leads to the formation of the pyrazoline ring through a cyclization reaction. [, ] Other synthetic approaches include reactions of dibenzylideneacetones or E,E-cinnamylideneacetophenones with hydrazines [] and the utilization of Vilsmeier complexes of cyclic hydrazides with inorganic halides. []

A: The fluorescence properties of 2-pyrazolines are highly dependent on their substitution patterns. Studies have shown that 1,3-diphenyl-2-pyrazolines exhibit strong fluorescence, particularly when bulky substituents like methyl or methoxy groups are present in the ortho, ortho' positions of the phenyl rings attached to the 1 and 3 positions of the pyrazoline ring. [, , ] These bulky groups lead to steric hindrance, restricting the molecule's conformational freedom and enhancing fluorescence by reducing non-radiative decay pathways. [, ] Introducing electron-donating or electron-withdrawing groups at the 4 and 4' positions of the phenyl rings in 1,3-diphenyl-2-pyrazolines can also significantly impact their fluorescence properties by altering the electronic distribution within the molecule. []

A: The diverse biological activities exhibited by 2-pyrazolines are attributed to the variations in their structures, especially the substituents at the 1, 3, and 5 positions of the pyrazoline ring. [, , , , , , , , , , , , ] For instance, certain 1-Thiazolyl-2-Pyrazoline derivatives demonstrated significant antioxidant and anti-inflammatory activities. [] Studies have also reported that introducing a spiro-indenoquinoxaline ring at the C3 position of a this compound derivative resulted in cytotoxic activity against the K562 leukemia cancer cell line. []

A: 2-pyrazolines have shown promise as potential antimicrobial agents, with several derivatives exhibiting activity against various bacterial and fungal strains. [, , , , , , , , ] For instance, some furan-derived chalcones and their corresponding ∆this compound derivatives displayed inhibitory activity against both Gram-positive and Gram-negative bacterial species, as well as against Candida albicans. [] These findings suggest that this compound derivatives could serve as lead compounds for developing novel antimicrobial agents.

A: Computational chemistry plays a crucial role in understanding and predicting the properties and behavior of this compound derivatives. Molecular docking studies help visualize and predict the interactions of these compounds with various biological targets, such as enzymes or receptors. [, ] These simulations provide valuable insights into the potential binding modes and affinities of 2-pyrazolines with their targets, offering a deeper understanding of their mechanisms of action. [, ] Quantitative structure-activity relationship (QSAR) studies are also used to correlate the biological activities of a series of 2-pyrazolines with their structural features, providing valuable information for designing new derivatives with improved potency and selectivity. []

A: Currently, limited information is available on the environmental impact and degradation of 2-pyrazolines. Considering their potential applications as pharmaceuticals and other industrial products, it is crucial to investigate their ecotoxicological effects and develop strategies to mitigate any negative environmental impact. [] This includes studying their biodegradability, potential for bioaccumulation, and effects on aquatic and terrestrial ecosystems. [, ]

ANone: Future research in this compound chemistry is expected to focus on:

  • Developing more efficient and environmentally friendly synthetic methodologies: This includes exploring green chemistry approaches and utilizing novel catalysts to improve reaction yields and minimize waste generation. [, ]
  • Expanding the scope of biological activities: Further investigation of the diverse pharmacological properties of 2-pyrazolines, including their anticancer, antimicrobial, anti-inflammatory, and antioxidant potential, is crucial. [, , , , , , , , , , , ]
  • Optimizing drug delivery and targeting strategies: Developing novel drug delivery systems that can effectively deliver this compound derivatives to specific targets or tissues could enhance their therapeutic efficacy and reduce potential side effects. []
  • Understanding resistance mechanisms: Investigating the potential for resistance development to 2-pyrazolines as antimicrobial or anticancer agents and exploring strategies to circumvent such resistance is crucial for their long-term success as therapeutic options. []
  • Assessing long-term safety and toxicity: Conducting comprehensive toxicological studies to evaluate the safety profile of promising this compound derivatives, including their potential for long-term adverse effects, is essential for their safe clinical translation. []

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